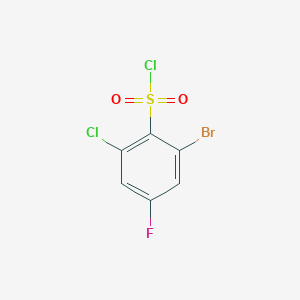

2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in the synthesis of various organic compounds due to their reactivity and the ability to introduce sulfonyl groups into molecules, which is crucial for the development of pharmaceuticals and agrochemicals. For example, the study by Sun Chong-lu (2013) elaborates on the synthesis of 2-chloro-6-fluoroanline, highlighting the use of sulfonylation processes similar to those that might involve 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride as an intermediate or reagent in pharmaceutical compound synthesis. This research underscores the versatility of sulfonyl chlorides in constructing complex molecules with potential therapeutic applications (Sun Chong-lu, 2013).

Material Science and Surface Chemistry

In material science, the unique properties of sulfonyl chlorides, such as reactivity towards various functional groups, make them suitable for modifying surfaces and creating materials with desired properties. For instance, R. Moore (2003) describes a method for preparing high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride, highlighting the role of sulfonyl chlorides in purifying and isolating chemical compounds, which can be crucial in developing materials with specific characteristics (R. Moore, 2003).

Novel Reagents and Click Chemistry

The development of new reagents for click chemistry, which is a field focused on high-yield, easy-to-perform chemical reactions, also sees the application of sulfonyl chlorides. Jing Leng and Hua-Li Qin (2018) introduced a new fluorosulfonylation reagent, showcasing the innovation in creating compounds that can act as tris-electrophiles and participate in sulfur(vi) fluoride exchange (SuFEx) clickable reactions. Such research demonstrates the potential of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride in facilitating regioselective synthesis and enriching the toolbox of synthetic chemistry (Jing Leng & Hua-Li Qin, 2018).

作用機序

Target of Action

It’s known that benzylic halides typically react via an sn2 pathway .

Mode of Action

The mode of action of 2-Bromo-6-chloro-4-fluorobenzene-1-sulfonyl chloride involves a free radical reaction . In the initiating step, the compound loses the bromo atom, leaving behind a radical. This radical then removes a hydrogen to form a new compound .

Biochemical Pathways

It’s known that the compound undergoes suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .

Pharmacokinetics

The compound’s molecular weight is 30795, which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It’s known that the compound can form biphenyls through suzuki coupling , which are precursors for synthesizing 6-substituted phenanthridines .

特性

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOMSMGEQDLXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)